7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a prostanoid, a class of compounds derived from fatty acids. It is characterized by a 20-carbon skeleton that includes a five-membered ring. This compound is based on arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from arachidonic acid. The process includes:
Oxidation: Arachidonic acid is oxidized to form a hydroperoxide intermediate.
Cyclization: The hydroperoxide undergoes cyclization to form a cyclopentane ring.
Reduction: The intermediate is then reduced to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can have different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying the behavior of prostanoids and their derivatives.
Biology
In biological research, it is used to study cellular signaling pathways, particularly those involving inflammation and immune responses.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of other complex molecules, particularly those related to pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific receptors on cell membranes, initiating a cascade of intracellular events. These events often involve the activation of enzymes and the release of secondary messengers, which amplify the signal and lead to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Another prostanoid with similar structure but different functional groups.
Leukotriene B4: A related compound involved in inflammatory responses.
Uniqueness
What sets 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid apart is its specific structure, which allows it to interact uniquely with certain receptors, leading to distinct biological effects .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1 |
InChI Key |
GMVPRGQOIOIIMI-YWTNHNAXSA-N |
Isomeric SMILES |
CCCCC[C@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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